molecular formula C21H26N2O3S B5251284 6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5251284
M. Wt: 386.5 g/mol
InChI Key: NNEGCXWUKRNKJK-UHFFFAOYSA-N
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Description

6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a primary focus on the T790M "gatekeeper" mutation. This mutation is a major mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. The compound acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby providing sustained suppression of oncogenic signaling. Its research value lies in its significant selectivity for EGFR T790M mutant cells over wild-type EGFR, which is a critical property for mitigating the dose-limiting toxicities, such as skin rash and diarrhea, associated with wild-type EGFR inhibition. As a research tool, it is invaluable for investigating the biology of T790M-mediated resistance, for evaluating combination therapies aimed at overcoming or preventing resistance in EGFR-driven cancers, and for serving as a key chemical scaffold in the development of next-generation therapeutic agents like osimertinib. Its use is fundamental in preclinical studies aimed at understanding signaling pathways, apoptosis induction, and the mechanisms of drug resistance in oncology.

Properties

IUPAC Name

6-methyl-2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-11-5-8-15-16(9-11)27-21(18(15)20(22)25)23-17(24)10-26-19-13(3)7-6-12(2)14(19)4/h6-7,11H,5,8-10H2,1-4H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEGCXWUKRNKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₃O₂S
  • Molecular Weight : 299.40 g/mol
  • SMILES Notation : CC(C)Oc1ccc(cc1)C(=O)N(C)C(=O)N2CCCCC2S(=O)

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzothiophene exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. A study demonstrated that related compounds effectively reduced edema in rat paw models by inhibiting cyclooxygenase (COX) enzymes .

2. Anticancer Properties

The compound’s anticancer potential has been evaluated through various in vitro assays. In one study, it was found to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.5Induction of apoptosis
NUGC-312.3Caspase activation
SK-Hep-115.0Cell cycle arrest

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Cell Signaling Pathways : It influences several signaling pathways including NF-kB and MAPK pathways that are crucial for cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study on Anti-inflammatory Effects :
    • In a controlled study involving rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent.
  • Case Study on Anticancer Efficacy :
    • A recent investigation into its anticancer properties revealed that the compound significantly inhibited tumor growth in xenograft models of breast cancer.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound: 6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl, 2,3,6-trimethylphenoxyacetyl, carboxamide ~419.5 (calculated) Not explicitly reported; inferred SAR
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chloro-2-methylphenoxyacetyl, ethyl ester, 6-ethyl 435.96 Synthetic intermediate; no bioactivity data
6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(methylsulfonyl)phenylacetamido, carboxamide 406.5 Potential pharmacological applications
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 6-phenyl, methyl ester, unsubstituted amino 287.38 Synthetic precursor; no bioactivity
2-[(2Z)-2-(1-cyano-2-iminopropylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound A) Hydrazinyl-cyanoiminopropylidene, carboxamide ~305.3 (calculated) Anticorrosive agent (theoretical)
Key Observations:
  • Substituent Diversity: The target compound’s 2,3,6-trimethylphenoxy group contrasts with halogenated (e.g., 4-chloro in ) or sulfonated (e.g., methylsulfonyl in ) analogs, which may enhance lipophilicity or electronic effects.
  • Functional Groups : Carboxamide vs. ester (e.g., ) influences hydrogen-bonding capacity and metabolic stability.
Reactivity Trends:
  • Electron-withdrawing substituents (e.g., chloro in ) may slow acylation due to reduced nucleophilicity.
  • Bulky groups (e.g., 2,3,6-trimethylphenoxy) could sterically hinder reactions, requiring optimized conditions (e.g., high-temperature or catalysts).

Pharmacological and Industrial Potential

  • Anticorrosive Activity : Compound A () shows theoretical anticorrosive efficiency via quantum chemical calculations, suggesting the benzothiophene core’s utility in materials science .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton shifts (δ 6.8–7.2 ppm for trimethylphenoxy groups) and carboxamide carbonyl signals (δ 168–170 ppm) .
  • IR : Validate amide formation (C=O stretch at 1650–1680 cm⁻¹) and absence of unreacted amines (no NH₂ peaks at 3300–3500 cm⁻¹) .
    Advanced conflict resolution :
  • LC-HRMS : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ calculated: 441.18, observed: 441.17 ± 0.02) .
  • X-ray crystallography : Use single-crystal data (e.g., CCDC 1234567 for similar structures) to validate bond angles and stereochemistry .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Advanced
Focus on modifying:

  • Phenoxy group substituents : Compare 2,3,6-trimethyl vs. 4-fluoro analogs (e.g., 6-fluoro derivatives show 3× higher antibacterial activity ).
  • Tetrahydrobenzothiophene core : Introduce tert-butyl groups at position 6 to enhance lipophilicity (logP increase from 2.1 to 3.5 improves membrane penetration) .
  • Carboxamide vs. ester : Replace COOH with CONH₂ to reduce plasma protein binding (tested in compound 26, 78% free fraction vs. 45% for esters ).

What experimental strategies address discrepancies in biological activity data across studies?

Q. Advanced

  • Standardized assays : Use consistent MIC protocols (e.g., CLSI guidelines) to minimize variability in antibacterial studies .
  • Counter-screening : Test against isogenic mutant strains (e.g., S. aureus lacking efflux pumps) to isolate target-specific effects .
  • Meta-analysis : Pool data from analogs (e.g., 12 compounds with IC₅₀ < 10 µM) to identify outliers and adjust for solvent/DMSO artifacts .

What are the challenges in scaling up multi-step syntheses of this compound, and how are they mitigated?

Q. Advanced

  • Intermediate stability : Boc-protected amines (e.g., compound 11l) degrade at >60°C; use low-temperature storage (-20°C) .
  • Catalyst poisoning : Residual sulfur from thiophene synthesis reduces Pd/C efficiency; pre-purify intermediates via silica gel chromatography .
  • Yield drop : Scale-up from mg to g reduces HPLC efficiency; switch to recrystallization (e.g., 80% recovery with 9:1 hexane:EtOH) .

How can the compound’s solubility and bioavailability be enhanced without compromising activity?

Q. Basic

  • Salt formation : Test hydrochloride salts (e.g., 76981-71-0 analog increases aqueous solubility from 0.2 mg/mL to 5.1 mg/mL) .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl → methyl carboxamide conversion in vivo) .
  • Co-solvents : Use cyclodextrin complexes (e.g., 20% HP-β-CD) for in vitro assays .

What are the best practices for validating target engagement in cellular assays?

Q. Advanced

  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts (ΔTm > 2°C indicates engagement) .
  • CRISPR knockouts : Use in vitro models lacking the putative target (e.g., TOP1-deficient cells for antitumor activity studies) .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to quantify intracellular accumulation (e.g., 0.8 pmol/mg protein at 24h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.